N-alpha-Benzyloxycarbonyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-alpha-Benzyloxycarbonyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid” is a compound with the IUPAC name (2S)-3-{[(allyloxy)carbonyl]amino}-2-{[(benzyloxy)carbonyl]amino}propanoic acid . It is a white crystalline powder and is an important building block for the synthesis of peptides containing DAP residues .
Synthesis Analysis
The synthesis of N(alpha)-Boc2-N(beta)-Cbz-2,3-diaminopropionic acid, a similar compound, has been reported. The synthesis starts from commercially available N(alpha)-Boc-Asp(OBn)-OH and employs a Curtius rearrangement to establish the beta-nitrogen .Molecular Structure Analysis
The molecular weight of this compound is 503.64 . The InChI code is 1S/C15H18N2O6.C12H23N/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of 169-175°C . It is hygroscopic and should be stored at 0-8°C .Scientific Research Applications
Synthesis and Protection Strategies
- The Mitsunobu reaction has been employed to synthesize orthogonally protected α,β-diaminopropionic acids with good yields. Specifically, the N-trityl group was replaced with an allyloxycarbonyl (alloc) group to achieve more stable derivatives (Kelleher & ó Proinsias, 2007).
- Research on meso-2,6-Diaminopimelic Acid (DAP) and its derivatives highlighted the utility of these compounds in synthesizing peptidoglycan components. Different protective groups, including benzyloxycarbonyl and allyloxycarbonyl, facilitated the construction of complex molecules (Gao, Lane-Bell, & Vederas, 1998).
Applications in Peptide Synthesis
- N-alpha-Boc2-N-beta-Cbz-2,3-diaminopropionic acid was efficiently synthesized starting from commercially available compounds. This synthesis is vital for probing protein functions, showcasing the importance of precise amino acid protection in bioorganic chemistry (Englund, Gopi, & Appella, 2004).
- The development of N-terminal 2,3-diaminopropionic acid (Dap) peptides demonstrated their efficacy as scavengers to inhibit advanced glycation endproduct (AGE) formation, a significant concern in diabetic complications and aging. This research underscores the biochemical applications of these compounds in therapeutic interventions (Sasaki et al., 2009).
Utility in Organic and Medicinal Chemistry
- Studies have shown the versatility of diaminopropionic acid derivatives in synthesizing analogs and intermediates critical for pharmaceutical development. For instance, their role in the selective inhibition of enzymes like cathepsins highlights their potential in designing novel therapeutics (Altmann et al., 2002).
- The synthesis of orthogonally protected amino acids, such as those derived from 2,3-diaminopropionic acid, is crucial for the preparation of peptides with specific biological activities. These synthetic strategies enable the exploration of new drug candidates and biomaterials (Temperini et al., 2020).
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBKKBXBABTQKZ-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.